molecular formula C16H23N5O B2754708 N-(1-cyanocyclohexyl)-N-methyl-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide CAS No. 1355735-93-1

N-(1-cyanocyclohexyl)-N-methyl-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide

Cat. No. B2754708
CAS RN: 1355735-93-1
M. Wt: 301.394
InChI Key: IRHIVKZBLPCLRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclohexyl)-N-methyl-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for breaking down the inhibitory neurotransmitter GABA in the brain, and inhibition of this enzyme leads to an increase in GABA levels, which can have therapeutic effects in various neurological disorders.

Mechanism of Action

N-(1-cyanocyclohexyl)-N-methyl-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide works by inhibiting the enzyme GABA-AT, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-(1-cyanocyclohexyl)-N-methyl-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide leads to an increase in GABA levels, which can have various therapeutic effects.
Biochemical and Physiological Effects:
N-(1-cyanocyclohexyl)-N-methyl-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide has been shown to increase GABA levels in the brain, leading to a decrease in seizure activity and anxiety-like behavior in animal models. It also has potential as an anti-addiction medication, as it can reduce the reinforcing effects of drugs of abuse such as cocaine and ethanol.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-cyanocyclohexyl)-N-methyl-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide in lab experiments is its potency and selectivity for GABA-AT inhibition. This allows for precise control over the levels of GABA in the brain. However, one limitation is that N-(1-cyanocyclohexyl)-N-methyl-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide has a short half-life and needs to be administered frequently to maintain its effects.

Future Directions

1. Further studies on the potential therapeutic effects of N-(1-cyanocyclohexyl)-N-methyl-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide in various neurological disorders such as epilepsy, addiction, and anxiety.
2. Development of more potent and long-lasting GABA-AT inhibitors.
3. Investigation of the effects of N-(1-cyanocyclohexyl)-N-methyl-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide on other neurotransmitter systems in the brain.
4. Exploration of the potential use of N-(1-cyanocyclohexyl)-N-methyl-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide in combination with other medications for enhanced therapeutic effects.

Synthesis Methods

N-(1-cyanocyclohexyl)-N-methyl-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide can be synthesized using a multi-step process involving the reaction of various reagents such as cyclohexanone, methylamine, and pyrazole. The final product is obtained through crystallization and purification steps.

Scientific Research Applications

N-(1-cyanocyclohexyl)-N-methyl-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide has been extensively studied for its potential therapeutic effects in various neurological disorders such as epilepsy, addiction, and anxiety. It has been shown to increase GABA levels in the brain, leading to a decrease in seizure activity and anxiety-like behavior in animal models. It also has potential as an anti-addiction medication, as it can reduce the reinforcing effects of drugs of abuse such as cocaine and ethanol.

properties

IUPAC Name

N-(1-cyanocyclohexyl)-N-methyl-2-(3-pyrazol-1-ylazetidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O/c1-19(16(13-17)6-3-2-4-7-16)15(22)12-20-10-14(11-20)21-9-5-8-18-21/h5,8-9,14H,2-4,6-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHIVKZBLPCLRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CN1CC(C1)N2C=CC=N2)C3(CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-N-methyl-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.